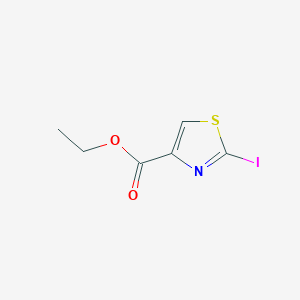
Ethyl 2-iodothiazole-4-carboxylate
概要
説明
Ethyl 2-iodothiazole-4-carboxylate is a chemical compound with the molecular formula C6H6INO2S . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of Ethyl 2-iodothiazole-4-carboxylate and its analogues often involves the reaction of ethyl bromopyruvate and thiourea . The reaction mixture is typically refluxed for a certain period, and the progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) .Molecular Structure Analysis
The molecular structure of Ethyl 2-iodothiazole-4-carboxylate is characterized by the presence of an iodine atom, a thiazole ring, and a carboxylate group . The molecular properties of its analogues were determined using tools like the ChemSketch Tool .Chemical Reactions Analysis
Ethyl 2-iodothiazole-4-carboxylate can undergo various chemical reactions. For instance, it can react with different aldehydes and ketones to form Schiff bases . The reaction typically involves dissolving Ethyl 2-iodothiazole-4-carboxylate and the aldehyde/ketone in absolute ethanol, followed by the addition of a few drops of glacial acetic acid .科学的研究の応用
Photochemical Reactions and Photophysical Properties
Ethyl 2-iodothiazole-4-carboxylate, along with related compounds, has been explored for its role in photochemical reactions. For example, a study conducted by Amati et al. (2010) demonstrated the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate, which yielded ethyl 3-phenylisothiazole-4-carboxylate. This reaction, and the resulting products, were studied for their photophysical properties, showing significant absorptions mainly due to π→π* transitions. These compounds also displayed fluorescence properties and were identified as singlet-oxygen sensitizers (Amati et al., 2010).
Synthesis of Analogous Compounds
Ethyl 2-iodothiazole-4-carboxylate serves as a precursor or a component in the synthesis of various analogous compounds. For instance, Zhou Zhuo-qiang (2009) described a method for synthesizing ethyl 2-amino-thiazole-4-carboxylate, which involved a process starting from thiourea and ethyl bromopyruvate (Zhou Zhuo-qiang, 2009). Another study by Boy and Guernon (2005) utilized ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a related compound, as a precursor to ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs through a Michael-like addition of various secondary amines (Boy & Guernon, 2005).
Antitumor Activity
Ethyl 2-iodothiazole-4-carboxylate and its analogs have been investigated for potential antitumor activity. El-Subbagh et al. (1999) synthesized several ethyl 2-substituted-aminothiazole-4-carboxylate analogs and tested them for in vitro antitumor activity against human tumor cell lines, observing potential anticancer activity. One specific compound demonstrated significant activity against the RPMI-8226 leukemia cell line (El-Subbagh et al., 1999).
Antimicrobial and Antioxidant Studies
Compounds related to ethyl 2-iodothiazole-4-carboxylate have been evaluated for their antimicrobial and antioxidant properties. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which demonstrated promising antibacterial, antifungal, and antioxidant properties in vitro studies (Raghavendra et al., 2016).
将来の方向性
The future directions in the research of Ethyl 2-iodothiazole-4-carboxylate and its analogues could involve further exploration of their therapeutic potential. Given their promising roles in various biological activities, these compounds could be further studied for their potential applications in the treatment of various diseases .
特性
IUPAC Name |
ethyl 2-iodo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPNJFZQDANBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-iodothiazole-4-carboxylate | |
CAS RN |
83553-47-3 | |
| Record name | ethyl 2-iodo-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)




![example 31 (24) [WO2012005227]](/img/structure/B1429059.png)


